Methyl 2-amino-3-(pyridin-3-YL)propanoate
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Overview
Description
Methyl 2-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-3-yl)propanoate typically involves the reaction of 3-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(pyridin-2-yl)propanoate
- Methyl 3-amino-3-(pyridin-2-yl)propanoate
- Ethyl 2-amino-3-(pyridin-3-yl)propanoate
Uniqueness
Methyl 2-amino-3-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-amino-3-(pyridin-3-YL)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring, an amino group, and a propanoate moiety. The presence of the pyridine structure contributes to its unique electronic properties, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to modulate enzyme activity, potentially affecting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can lead to therapeutic applications in conditions where such enzymes play a critical role.
- Receptor Binding : Its ability to bind to receptors suggests possible implications in drug development for targeting specific pathways in disease processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have indicated that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound was effective against several bacterial strains, showing promise as a potential antibiotic agent .
- Anticancer Research : In vitro studies revealed that the compound inhibited the growth of prostate cancer cells by inducing apoptosis through specific signaling pathways . This highlights its potential as a lead compound in anticancer drug development.
Data Table: Comparative Biological Activities
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |
Ethyl 2-amino-2-(pyridin-3-yl)propanoate | Thrombin inhibition | Protein-ligand interactions |
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate | Enzyme inhibition | Modulation of enzyme activity |
Synthesis and Applications
The synthesis of this compound typically involves straightforward organic reactions, making it accessible for further development in pharmaceutical applications. Its potential applications span across various fields, including:
- Pharmaceutical Development : As a lead compound for drug discovery targeting infections and cancer.
- Material Science : Investigating its properties for use in developing new materials.
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPVBKDLAQDFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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